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molecular formula C17H23N3OS B8554811 N-(2-(Diethylamino)ethyl)-S-phenyl-S-3-pyridinylsulfoximine CAS No. 71256-93-4

N-(2-(Diethylamino)ethyl)-S-phenyl-S-3-pyridinylsulfoximine

Cat. No. B8554811
M. Wt: 317.5 g/mol
InChI Key: GARDROZMOIDFRO-UHFFFAOYSA-N
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Patent
US04294838

Procedure details

In a manner analogous to that described in Example 1, Stage 3, from S-phenyl-S-(3-pyridyl)-sulphoximide and 2-diethylaminoethyl chloride, there is obtained, in a yield of 46% of theory, N-(2-diethylaminoethyl)-S-phenyl-S-(3-pyridyl)-sulphoximide. The corresponding dibenzoyltartrate, after recrystallisation from isoporopanol, melts at 130° C.
Name
S-phenyl-S-(3-pyridyl)-sulphoximide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)(=[NH:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20]Cl)[CH3:17]>>[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20][N:9]=[S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:8])[CH3:17]

Inputs

Step One
Name
S-phenyl-S-(3-pyridyl)-sulphoximide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=N)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCl)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCN=S(=O)(C=1C=NC=CC1)C1=CC=CC=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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